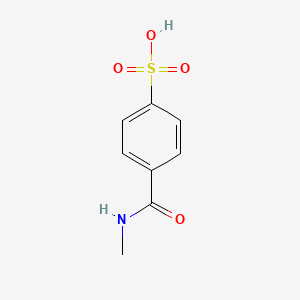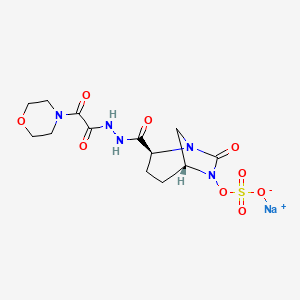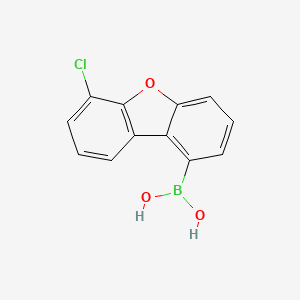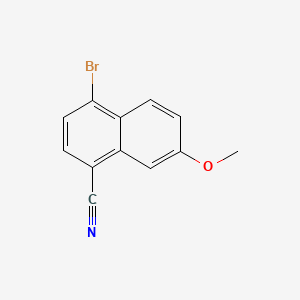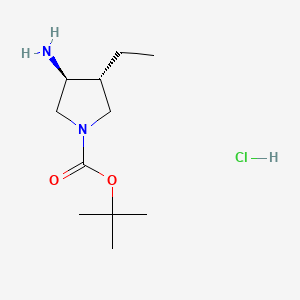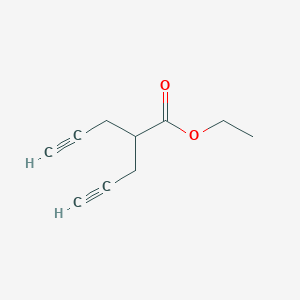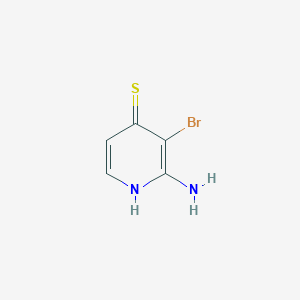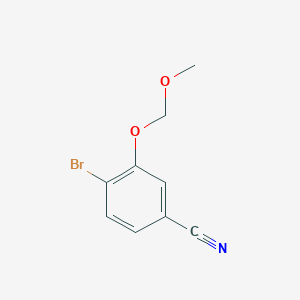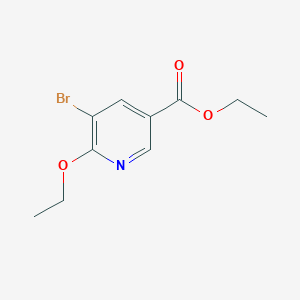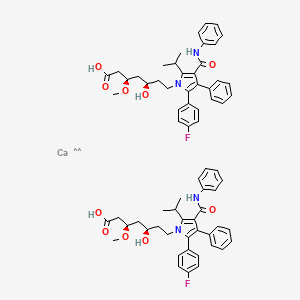
O-Methyl Atorvastatin hemicalcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl Atorvastatin hemicalcium is an impurity of Atorvastatin, a widely used medication for lowering blood lipids. Atorvastatin is an orally active inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis . This compound shares similar properties and is primarily used for research purposes to study the pharmacokinetics and metabolism of Atorvastatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Atorvastatin hemicalcium involves several steps, starting from the basic structure of Atorvastatin. The process typically includes methylation reactions to introduce the O-Methyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often employed to monitor the purity and concentration of the compound during production . The use of advanced chromatographic columns and mobile phases helps in achieving efficient separation and quantification of impurities .
Chemical Reactions Analysis
Types of Reactions
O-Methyl Atorvastatin hemicalcium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions like temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
O-Methyl Atorvastatin hemicalcium is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of statin impurities.
Biology: Investigating the metabolic pathways and biological effects of statins.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Atorvastatin and its impurities.
Industry: Quality control and assurance in the production of pharmaceutical compounds
Mechanism of Action
O-Methyl Atorvastatin hemicalcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to Atorvastatin. This inhibition reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . The compound primarily acts in the liver, leading to decreased hepatic cholesterol levels and increased clearance of low-density lipoprotein (LDL) from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: The parent compound, widely used for lowering cholesterol.
Rosuvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin used for similar therapeutic purposes.
Uniqueness
O-Methyl Atorvastatin hemicalcium is unique due to its specific methylation, which makes it an important impurity for studying the detailed pharmacokinetics and metabolism of Atorvastatin. Its presence helps in understanding the complete metabolic profile of Atorvastatin and ensuring the quality and efficacy of the pharmaceutical product .
Properties
Molecular Formula |
C68H74CaF2N4O10 |
|---|---|
Molecular Weight |
1185.4 g/mol |
InChI |
InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/t2*27-,28-;/m11./s1 |
InChI Key |
ZNLZPQLXLZFOJC-GWQGKXOTSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


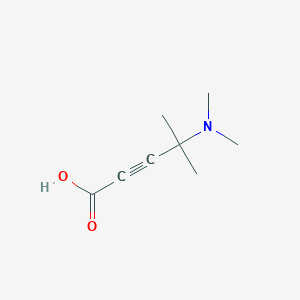
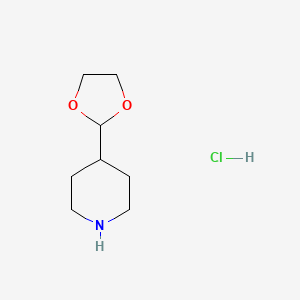
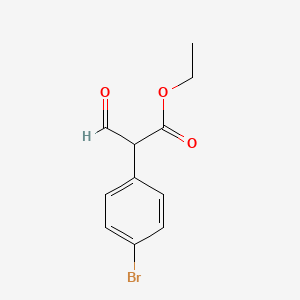
![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)

